Cas no 2758003-24-4 (4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole)

4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole 化学的及び物理的性質
名前と識別子
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- EN300-26860825
- 4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole
- 2758003-24-4
- 4-Bromo-5-(chloromethyl)-3-methylisoxazole
- 4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole
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- MDL: MFCD33674285
- インチ: 1S/C5H5BrClNO/c1-3-5(6)4(2-7)9-8-3/h2H2,1H3
- InChIKey: DZABTQSXJAFSJW-UHFFFAOYSA-N
- SMILES: BrC1C(C)=NOC=1CCl
計算された属性
- 精确分子量: 208.92430g/mol
- 同位素质量: 208.92430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 1.9
じっけんとくせい
- 密度みつど: 1.675±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 277.0±35.0 °C(Predicted)
- 酸度系数(pKa): -3.14±0.38(Predicted)
4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26860825-1.0g |
4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole |
2758003-24-4 | 95.0% | 1.0g |
$999.0 | 2025-03-20 | |
Enamine | EN300-26860825-5.0g |
4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole |
2758003-24-4 | 95.0% | 5.0g |
$2900.0 | 2025-03-20 | |
Enamine | EN300-26860825-10g |
4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole |
2758003-24-4 | 95% | 10g |
$5774.0 | 2023-09-11 | |
Aaron | AR028FUN-1g |
4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole |
2758003-24-4 | 95% | 1g |
$1399.00 | 2025-02-16 | |
Aaron | AR028FUN-10g |
4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole |
2758003-24-4 | 95% | 10g |
$7965.00 | 2023-12-15 | |
Aaron | AR028FUN-500mg |
4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole |
2758003-24-4 | 95% | 500mg |
$1098.00 | 2025-02-16 | |
1PlusChem | 1P028FMB-5g |
4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole |
2758003-24-4 | 95% | 5g |
$4875.00 | 2024-05-07 | |
1PlusChem | 1P028FMB-100mg |
4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole |
2758003-24-4 | 95% | 100mg |
$638.00 | 2024-05-07 | |
Enamine | EN300-26860825-2.5g |
4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole |
2758003-24-4 | 95.0% | 2.5g |
$1959.0 | 2025-03-20 | |
Enamine | EN300-26860825-10.0g |
4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole |
2758003-24-4 | 95.0% | 10.0g |
$4299.0 | 2025-03-20 |
4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazoleに関する追加情報
4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole
The compound 4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole (CAS No. 2758003-24-4) is a heterocyclic organic compound with a unique structure that has garnered attention in the fields of organic synthesis and materials science. This compound belongs to the class of oxazoles, which are five-membered rings containing one oxygen and one nitrogen atom. The presence of substituents such as bromine, a chloromethyl group, and a methyl group at specific positions on the ring imparts distinctive chemical properties and reactivity.
The synthesis of 4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole typically involves multi-step organic reactions. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the oxazole ring while maintaining high stereochemical control. This approach not only reduces reaction time but also minimizes side reactions, making it more suitable for large-scale production.
The chemical properties of this compound are heavily influenced by its substituents. The bromine atom at position 4 introduces electron-withdrawing effects, which can activate certain positions on the ring for electrophilic substitution reactions. Similarly, the chloromethyl group at position 5 acts as a leaving group in nucleophilic substitution reactions, making it a valuable intermediate in various organic transformations. The methyl group at position 3 provides steric hindrance, which can influence the regioselectivity of reactions involving this compound.
In terms of applications, 4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole has been utilized as a building block in the construction of complex molecular architectures. For example, recent research has demonstrated its use in the synthesis of bioactive molecules with potential pharmaceutical applications. By leveraging its reactivity, chemists have successfully incorporated this compound into frameworks that exhibit promising anti-inflammatory and anticancer properties.
The study of 4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole has also extended into materials science. Its ability to form stable coordination complexes with transition metals has led to its exploration as a ligand in catalytic systems. For instance, researchers have reported its use in palladium-catalyzed cross-coupling reactions, where it enhances catalytic efficiency and selectivity. This highlights its potential in developing next-generation catalysts for industrial applications.
From an environmental standpoint, understanding the degradation pathways of 4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole is crucial for assessing its ecological impact. Recent studies have investigated its biodegradation under various conditions, revealing that it undergoes hydrolytic cleavage under alkaline conditions to form less hazardous byproducts. These findings are essential for developing sustainable practices in chemical manufacturing and waste management.
In conclusion, 4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole (CAS No. 2758003-24-4) is a versatile compound with significant potential in organic synthesis and materials science. Its unique structure and reactivity make it an invaluable tool for chemists seeking to design novel molecules and materials with tailored properties. As research continues to uncover new applications and optimize its use, this compound is poised to play an increasingly important role in advancing both academic and industrial chemistry.
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